
4-(2-Methoxyphenyl)cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)cinnoline is a heterocyclic compound that belongs to the cinnoline family. Cinnolines are bicyclic structures containing a benzene ring fused with a pyridazine ring. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties . The presence of a methoxy group at the 2-position of the phenyl ring in this compound adds to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of 4-(2-Methoxyphenyl)cinnoline can be achieved through various methods. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methoxyphenylhydrazine with cinnamic acid derivatives can lead to the formation of this compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Análisis De Reacciones Químicas
4-(2-Methoxyphenyl)cinnoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents onto the cinnoline ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions.
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenyl)cinnoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anticancer and antimicrobial treatments.
Industry: It is utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyphenyl)cinnoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
4-(2-Methoxyphenyl)cinnoline can be compared with other similar compounds such as quinoline, isoquinoline, and phthalazine. These compounds share a similar bicyclic structure but differ in the position and nature of the substituents. The presence of the methoxy group in this compound distinguishes it from other cinnoline derivatives and contributes to its unique chemical and biological properties .
Similar compounds include:
Quinoline: Known for its antimalarial properties.
Isoquinoline: Used in the synthesis of various alkaloids.
Phthalazine: Investigated for its potential therapeutic applications.
Propiedades
Número CAS |
90142-04-4 |
|---|---|
Fórmula molecular |
C15H12N2O |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
4-(2-methoxyphenyl)cinnoline |
InChI |
InChI=1S/C15H12N2O/c1-18-15-9-5-3-7-12(15)13-10-16-17-14-8-4-2-6-11(13)14/h2-10H,1H3 |
Clave InChI |
BKWFCQWTCLGWOB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2=CN=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



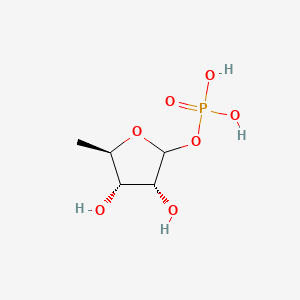
![5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12907029.png)
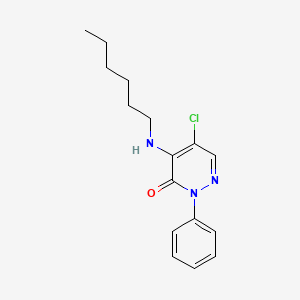

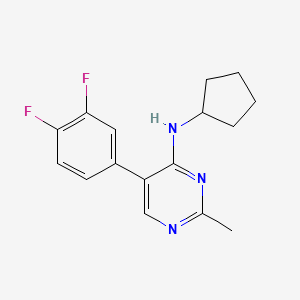
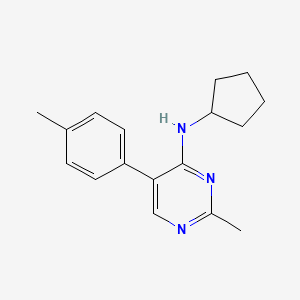
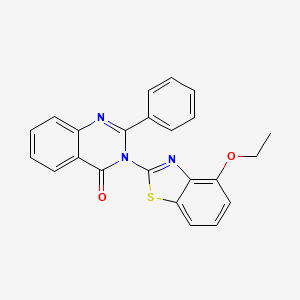
![4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile](/img/structure/B12907063.png)
![6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907069.png)
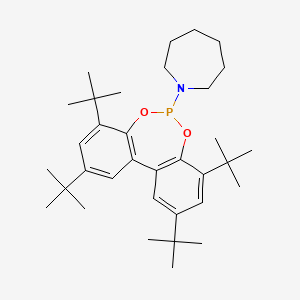
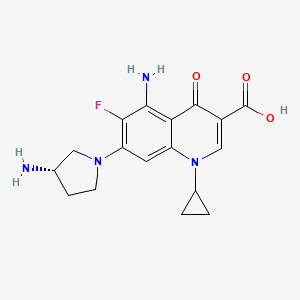
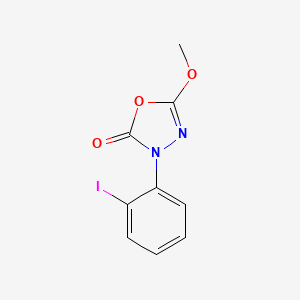
![4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12907113.png)
